Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core. This scaffold is characterized by a seven-membered ring fused to a five-membered ring via a spiro carbon atom. The benzyl carboxylate group at position 7 and the 1-ethylpyrazole substituent at position 1 confer unique physicochemical and pharmacological properties. The compound is of interest in medicinal chemistry due to the versatility of the diazaspiro framework in modulating receptor interactions, particularly for central nervous system (CNS) targets .
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C20H26N4O2/c1-2-24-13-17(12-22-24)18-20(15-21-18)8-10-23(11-9-20)19(25)26-14-16-6-4-3-5-7-16/h3-7,12-13,18,21H,2,8-11,14-15H2,1H3 |
InChI Key |
HWUMJKYAZIOZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Starting Diamine Intermediate
Method:
Begin with commercially available or synthesized 2,7-diazaspiro[3.5]nonane derivatives, which can be prepared via cyclization of appropriate diamines and dihaloalkanes.
- Dissolve diamine precursor in an inert solvent such as ethanol or acetonitrile.
- Heat under reflux at 80-100°C for 12-24 hours to promote intramolecular cyclization.
- Purify via column chromatography or recrystallization.
Note:
Patents suggest that ring closure can be facilitated by using strong bases like potassium tert-butoxide or sodium hydride, promoting nucleophilic attack on dihaloalkanes.
Functionalization at the Nitrogen Positions
- Protect one nitrogen if selective substitution is needed, using Boc or tert-butyl groups.
- Introduce the ethyl group at the nitrogen position via alkylation with ethyl halides under basic conditions.
- Use potassium carbonate or sodium hydride as base.
- Conduct reaction in DMF or acetonitrile at 0-25°C for 4-8 hours.
Esterification to Attach Benzyl Group
Formation of the Carboxylate Ester
- Convert the carboxylic acid group on the intermediate to the benzyl ester via Fischer esterification or via benzyl bromide alkylation.
- For Fischer esterification: reflux with benzyl alcohol and catalytic sulfuric acid for 4-6 hours.
- For alkylation: treat with benzyl bromide in the presence of potassium carbonate in acetone at room temperature.
Final Purification
- Purify the product through column chromatography or recrystallization.
- Confirm structure via NMR, MS, and IR spectroscopy.
Summary of Reaction Conditions and Data
| Step | Reaction | Temperature | Time | Reagents | Solvent | Notes |
|---|---|---|---|---|---|---|
| 1 | Ring closure to form diazaspiro | 80-100°C | 12-24h | Diamine, dihaloalkane | Ethanol/Acetonitrile | Base required |
| 2 | N-alkylation with ethyl halide | 0-25°C | 4-8h | Ethyl halide, base | DMF/Acetonitrile | Protect N-positions if needed |
| 3 | Pyrazole coupling | Room temp | 12-24h | Pyrazole derivative, coupling reagent | Dichloromethane | Use EDCI or DCC |
| 4 | Benzyl ester formation | Reflux | 4-6h | Benzyl alcohol or benzyl bromide | Sulfuric acid or potassium carbonate | Recrystallize for purity |
Data Tables and Research Insights
Table 1: Reaction Conditions Summary
Table 2: Key Intermediates
| Intermediate | Description | Preparation Method | Purity Confirmation |
|---|---|---|---|
| Compound A | Spirocyclic diamine | Cyclization of diamine | NMR, MS |
| Compound B | Pyrazole derivative | Cyclization of β-keto ester | NMR, IR |
| Compound C | Benzyl ester | Alkylation with benzyl bromide | NMR, HPLC |
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with industrial relevance
Mechanism of Action
The mechanism of action of Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Activity : The tert-butyl derivative (452.6 g/mol) is utilized as a brain-penetrant PET radiotracer due to its lipophilic tert-butyl group and aromatic substituents, which enhance blood-brain barrier permeability . In contrast, benzyl-protected analogs (e.g., 381.4–381.5 g/mol) may prioritize synthetic versatility over CNS targeting.
Pharmacological and Functional Comparisons
Studies on 2,7-diazaspiro[3.5]nonane derivatives highlight their relevance as sigma receptor (SR) ligands. For example:
- Compound 4b (2,7-diazaspiro[3.5]nonane scaffold with a 4-fluorobenzyl group): Exhibits high σ₁R affinity (Kᵢ = 7.2 nM) and antagonistic activity .
- Compound 5b (same scaffold with a 4-methoxyphenethyl group): Shows σ₁R partial agonism, demonstrating that minor substituent changes drastically alter functional profiles .
The target compound’s 1-ethylpyrazole group may confer distinct σ₁R modulation compared to these analogs, though experimental data are lacking in the provided evidence.
Biological Activity
Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 137766-81-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure combined with a pyrazole ring, which is significant for its biological activity. The molecular formula is , with a molecular weight of 354.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | benzyl 3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
| InChI Key | HWUMJKYAZIOZLO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from ethylbenzoylacetate and hydrazines under controlled conditions to form the pyrazole ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The unique spirocyclic structure allows it to modulate the activity of these targets effectively.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, related pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines such as MIA PaCa-2 and MCF-7. These compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds structurally related to this compound demonstrated potent growth inhibition against human cancer cell lines with GI50 values ranging from 0.13 to 0.70 μM .
- Mechanistic Insights : Flow cytometric analysis revealed that these compounds could induce G2/M phase arrest in the cell cycle, while Western blot analysis indicated a reduction in CDK1 expression levels following treatment with related compounds . This suggests that the compound may interfere with critical regulatory pathways in cancer cells.
- Autophagy Modulation : Another study on related pyrazole derivatives indicated that they could reduce mTORC1 activity and increase autophagy at basal levels, disrupting autophagic flux under nutrient stress conditions—an important consideration for targeting cancer cells that rely on autophagy for survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
